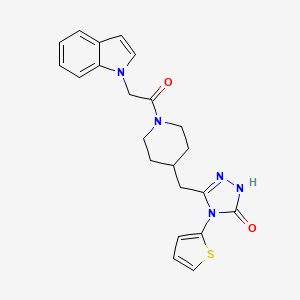
3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H23N5O2S and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications
The synthesis of compounds involving indole and piperidine units has been widely studied due to their significance in medicinal chemistry. For instance, Follet et al. (2015) explored the structure and reactivity of indolylmethylium ions, demonstrating their utility in synthesizing substituted aryl(indol-3-yl)methylium tetrafluoroborates with potential applications in drug discovery (Follet, Berionni, Mayer, & Mayr, 2015). Similarly, the design and synthesis of novel isatin-1,2,3-triazoles featuring piperidine, morpholine, or piperazine moieties by Aouad (2017) highlighted their antimicrobial potential, signifying the importance of these structural frameworks in developing new chemotherapeutic agents (Aouad, 2017).
Antimicrobial Properties
Indole and triazole derivatives are recognized for their broad spectrum of antimicrobial activities. Research by Bektaş et al. (2007) on synthesizing new 1,2,4-triazole derivatives unveiled compounds with significant antimicrobial properties, underlying the therapeutic potential of such frameworks (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This is further supported by Suresh, Lavanya, and Rao (2016), who developed triazolo[1,5-a]pyridine-9-carbonitrile derivatives with notable antibacterial and antifungal activity, emphasizing the utility of triazole moieties in addressing antimicrobial resistance (Suresh, Lavanya, & Rao, 2016).
Pharmacological Potential
The structural elements present in the compound of interest are integral to the development of pharmacologically active molecules. For example, the work by Naidu et al. (2016) on synthesizing benzo[d]isoxazole derivatives with potential anti-tubercular activity illustrates the relevance of such molecular frameworks in creating potent therapeutics against infectious diseases (Naidu, Srinivasarao, Agnieszka, Ewa, Murali Krishna Kumar, & Chandra Sekhar, 2016).
properties
IUPAC Name |
3-[[1-(2-indol-1-ylacetyl)piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c28-20(15-26-12-9-17-4-1-2-5-18(17)26)25-10-7-16(8-11-25)14-19-23-24-22(29)27(19)21-6-3-13-30-21/h1-6,9,12-13,16H,7-8,10-11,14-15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOYKMFDYKDFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

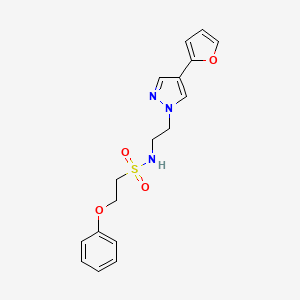
![2-Chloro-N-[2-[(2,5-dimethylthiophen-3-yl)sulfonylamino]ethyl]propanamide](/img/structure/B2996462.png)
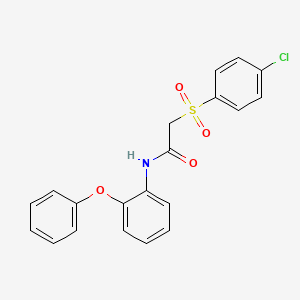
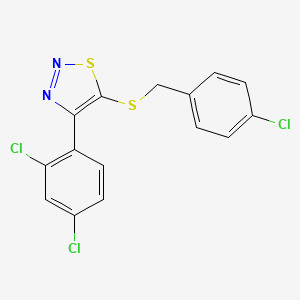
![Methyl 2-(5-methylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2996465.png)
![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2996466.png)
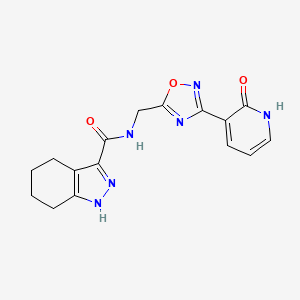
![9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2996469.png)
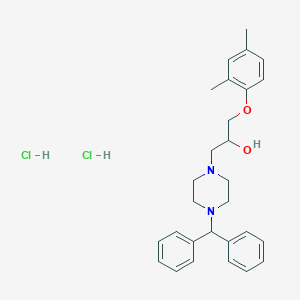
methanone](/img/structure/B2996475.png)
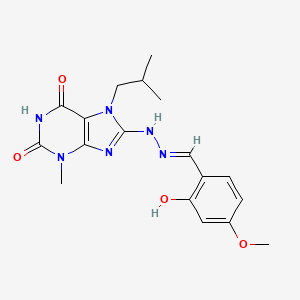
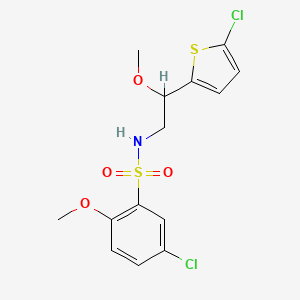

![1-(2-((2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2996482.png)